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Cinnamyl alcohol - d5

Cat. No.: B1147704
CAS No.: 1044940-87-5
M. Wt: 139.21
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Description

Contextualization of Cinnamyl Alcohol within Natural Product Chemistry and Organic Synthesis Research

Cinnamyl alcohol is a naturally occurring aromatic alcohol found in the bark of cinnamon trees and other plants. Its pleasant hyacinth-like odor has led to its widespread use in the fragrance and flavor industries. Beyond its sensory characteristics, cinnamyl alcohol serves as a valuable building block in organic synthesis, participating in a range of chemical transformations to produce more complex molecules. Its structural motif is also present in a variety of natural products, making it a key compound of interest in natural product chemistry.

Rationale and Significance of Deuterium (B1214612) Labeling in Chemical and Biochemical Investigations

The introduction of deuterium into a molecule like cinnamyl alcohol creates a "heavy" version of the compound that is chemically similar to its non-deuterated counterpart but possesses a distinct mass. This isotopic labeling is a cornerstone of modern analytical chemistry for several reasons. clearsynth.com Stable isotopes, such as deuterium, are non-radioactive, making them safe to handle and use in a wide array of experimental settings. creative-proteomics.com

The primary significance of deuterium labeling lies in its application as an internal standard in quantitative analysis, particularly in mass spectrometry-based techniques. clearsynth.compubcompare.ai By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the concentration of the unlabeled analyte, compensating for variations that may occur during sample preparation and analysis. clearsynth.commonadlabtech.comscioninstruments.com This method significantly enhances the precision and accuracy of measurements. clearsynth.com

Furthermore, deuterium labeling is an invaluable tool for metabolic studies. creative-proteomics.comacs.org By introducing a deuterated compound into a biological system, scientists can trace its metabolic fate, identifying the resulting metabolites and elucidating the biochemical pathways involved. creative-proteomics.comgeneralmetabolics.comfrontiersin.org This approach, known as stable isotope tracing, provides dynamic information about metabolic fluxes that cannot be obtained through traditional, unlabeled experiments. frontiersin.orgnih.gov

Overview of Cinnamyl Alcohol-d5 as a Specific Isotopic Probe

Cinnamyl alcohol-d5 is a specific isotopologue of cinnamyl alcohol where five hydrogen atoms on the phenyl group have been replaced by deuterium atoms. This specific labeling pattern makes it an ideal internal standard for the quantification of cinnamyl alcohol in various matrices. Its physical and chemical properties closely mimic those of the unlabeled compound, ensuring similar behavior during extraction and chromatographic separation. researchgate.net However, its increased mass allows it to be clearly distinguished in a mass spectrometer, enabling precise and reliable quantification. researchgate.net

The use of Cinnamyl alcohol-d5 extends to metabolic research, where it can be used to study the biotransformation of cinnamyl alcohol. medchemexpress.com By tracking the deuterated label, researchers can identify and quantify metabolites, providing insights into how this compound is processed in biological systems.

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of the chemical compound Cinnamyl alcohol-d5, focusing on its synthesis, physicochemical properties, and applications as a research tool. The objective is to present a scientifically rigorous and detailed account of this deuterated analogue, highlighting its importance in analytical chemistry and biochemical investigations. The discussion will be strictly limited to the scientific aspects of the compound, excluding any information on dosage, administration, or adverse effects.

Properties

CAS No.

1044940-87-5

Molecular Formula

C9H5D5O

Molecular Weight

139.21

Purity

95% min.

Synonyms

Cinnamyl alcohol - d5

Origin of Product

United States

Synthetic Methodologies for Deuterium Labeled Cinnamyl Alcohol

The synthesis of deuterium-labeled cinnamyl alcohol, such as cinnamyl alcohol-d5, involves specialized chemical strategies designed to introduce deuterium (B1214612) atoms at specific positions within the molecule. These methods are critical for producing isotopically labeled internal standards for mass spectrometry, probes for mechanistic studies, and for enhancing the pharmacokinetic profiles of bioactive molecules. acs.orgmarquette.eduresearchgate.net The choice of synthetic route depends on the desired labeling pattern, required isotopic purity, and the availability of deuterated precursors.

Advanced Spectroscopic Characterization and Verification of Cinnamyl Alcohol D5

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Deuterium (B1214612) Distribution

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules. For isotopically labeled compounds like Cinnamyl alcohol-d5, various NMR experiments are employed to analyze the distribution of deuterium atoms.

High-Resolution 1H NMR for Proton Signal Attenuation and Shift Analysis

High-resolution proton NMR (¹H NMR) is a primary method for verifying deuterium substitution. When a proton (¹H) is replaced by a deuteron (B1233211) (²H or D), the corresponding signal in the ¹H NMR spectrum disappears or is significantly attenuated. d-nb.info This is because the deuteron nucleus resonates at a different frequency and is not detected in a standard ¹H NMR experiment. d-nb.inforesearchgate.net

In the case of Cinnamyl alcohol-d5, where the five protons on the phenyl group are replaced by deuterium, the aromatic region of the ¹H NMR spectrum (typically δ 7.2-7.4 ppm for the non-deuterated compound) would show a dramatic reduction in signal intensity. The integration of any residual signals in this region can be used to calculate the isotopic purity of the compound. The remaining signals corresponding to the vinylic protons (δ ~6.3-6.6 ppm) and the methylene (B1212753) protons (δ ~4.3 ppm) adjacent to the hydroxyl group would remain, confirming the specific location of the deuterium labeling on the aromatic ring. nsf.govchegg.com Minor isotopic effects on the chemical shifts of the remaining protons may be observed, though they are typically very small.

Table 1: Comparison of Expected ¹H NMR Signals for Cinnamyl Alcohol and Cinnamyl Alcohol-d5

ProtonsCinnamyl Alcohol Chemical Shift (δ, ppm)Expected Cinnamyl Alcohol-d5 Signal
Phenyl (C₆H₅)7.20 - 7.40 (m, 5H)Attenuated / Absent
Vinylic (-CH=CH-)6.30 - 6.65 (m, 2H)Present
Methylene (-CH₂OH)4.29 (d, 2H)Present
Hydroxyl (-OH)1.75 (t, 1H)Present (may vary)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

2H NMR Spectroscopy for Direct Deuterium Detection and Quantification

While ¹H NMR confirms the absence of protons, deuterium NMR (²H NMR or D-NMR) provides direct evidence for the presence and location of deuterium atoms. sigmaaldrich.com This technique is used to measure the distribution of deuterium at different sites within a molecule. umanitoba.ca A ²H NMR spectrum of Cinnamyl alcohol-d5 would display a signal in the aromatic region, corresponding to the chemical environment of the deuterium atoms on the phenyl ring.

The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same structural position. sigmaaldrich.com Therefore, a peak between δ 7.2 and 7.4 ppm would confirm that deuteration occurred on the aromatic ring. Furthermore, ²H NMR can be used quantitatively to determine the isotopic enrichment at specific sites. umanitoba.caives-openscience.euives-openscience.eu By integrating the deuterium signal and comparing it to a standard, the precise level of deuteration can be calculated, confirming the "-d5" designation. d-nb.info

Table 2: Expected ²H NMR Signal for Cinnamyl Alcohol-d5

Deuterated PositionExpected Chemical Shift (δ, ppm)Multiplicity
Phenyl (C₆D₅)~7.20 - 7.40Broad singlet(s)

Note: Deuterium signals are often broader than proton signals due to the quadrupolar nature of the deuterium nucleus. umanitoba.ca

Carbon-13 NMR Spectral Perturbations due to Deuteration

Carbon-13 NMR (¹³C NMR) provides further verification of deuteration through several observable effects. The primary effect is on the signals of the carbon atoms directly bonded to deuterium. d-nb.info

Signal Attenuation: In proton-decoupled ¹³C NMR spectra, the intensities of signals for deuterated carbons (C-D) are significantly reduced compared to protonated carbons (C-H). d-nb.inforesearchgate.net This is due to two factors: the splitting of the carbon signal into a multiplet by the deuterium nucleus (which has a spin I=1) and the loss of the Nuclear Overhauser Effect (NOE) enhancement that occurs when protons are decoupled. d-nb.infohuji.ac.il

Isotope Shift: The replacement of a proton with a deuteron can cause a small upfield shift (to a lower δ value) in the resonance of the attached carbon. This is known as a one-bond isotope effect. Smaller, multi-bond isotope effects can also be observed on adjacent carbon atoms.

C-D Coupling: In a ¹³C NMR spectrum without deuterium decoupling, carbons attached to deuterium will appear as multiplets due to spin-spin coupling. For a C-D bond, the signal will split into a 1:1:1 triplet. oregonstate.edu

For Cinnamyl alcohol-d5, the six carbon signals of the phenyl ring (typically observed between δ 126-136 ppm in the unlabeled compound) would be significantly attenuated or appear as complex multiplets, confirming the location of the deuterium labels. researchgate.netlibretexts.org The signals for the non-deuterated carbons of the side chain would remain largely unaffected, appearing as sharp singlets in a proton-decoupled spectrum. libretexts.org

Table 3: Expected ¹³C NMR Spectral Changes in Cinnamyl Alcohol-d5

Carbon PositionCinnamyl Alcohol Chemical Shift (δ, ppm)Expected Effect in Cinnamyl Alcohol-d5
C1 (ipso-C)~136.7Signal attenuation, possible isotope shift
C2, C6 (ortho-C)~126.5Signal attenuation, possible isotope shift
C3, C5 (meta-C)~128.7Signal attenuation, possible isotope shift
C4 (para-C)~128.0Signal attenuation, possible isotope shift
Cα (=CH-)~128.9Unaffected
Cβ (=CH-)~123.5Unaffected
Cγ (-CH₂OH)~63.6Unaffected

Note: Chemical shifts are approximate values for the non-deuterated compound.

Mass Spectrometric (MS) Methodologies for Isotopic Verification and Purity Assessment

Mass spectrometry is an indispensable tool for confirming the molecular weight and isotopic composition of labeled compounds. It provides data on the mass-to-charge ratio (m/z) of the molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy, allowing for the determination of its elemental formula. nih.govfrontiersin.org For Cinnamyl alcohol-d5, the expected molecular weight is higher than that of the unlabeled compound by the mass of five deuterons minus the mass of five protons.

Cinnamyl alcohol (C₉H₁₀O): Monoisotopic mass ≈ 134.0732 u

Cinnamyl alcohol-d5 (C₉H₅D₅O): Monoisotopic mass ≈ 139.1046 u

HRMS analysis of Cinnamyl alcohol-d5 would be expected to show a molecular ion peak ([M]⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺) corresponding to the exact mass of the deuterated formula. The high resolution of the technique allows for the unambiguous differentiation between C₉H₅D₅O and other potential elemental compositions that might have a similar nominal mass. This confirms the successful incorporation of five deuterium atoms.

Isotope Ratio Mass Spectrometry for Precise Deuterium Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive analytical technique used to measure the relative abundance of stable isotopes in a given sample. wikipedia.org For deuterated compounds such as Cinnamyl alcohol-d5, IRMS provides a precise method for verifying the extent of deuterium incorporation, which is critical for its use as an internal standard in quantitative analysis. The technique measures the ratio of the heavy isotope (deuterium, ²H) to the light isotope (protium, ¹H) with exceptional accuracy. benthamdirect.com

The fundamental principle of IRMS involves converting the sample material into a simple gas, ionizing this gas, separating the resulting ions based on their mass-to-charge ratio, and detecting the ion beams corresponding to different isotopes. elementar.co.uk For hydrogen isotope analysis, organic compounds like Cinnamyl alcohol-d5 are quantitatively converted to hydrogen gas (H₂) through high-temperature conversion (HTC), also known as pyrolysis, typically at temperatures exceeding 1350 °C in a reducing environment. forensic-isotopes.org

This conversion process is often accomplished using an elemental analyzer (EA) coupled directly to the IRMS instrument in a continuous flow setup (CF-IRMS). smu.ca The resulting H₂ gas, which preserves the isotopic signature of the original sample, is then introduced into the high-vacuum ion source of the mass spectrometer. scirp.org Inside the source, the gas is ionized, and the ion beams of ¹H₂ (mass 2) and ¹H²H (mass 3) are accelerated and separated by a magnetic field before being measured simultaneously by a multiple-collector system. wikipedia.org This dual-collector setup is key to achieving the high precision required for isotope ratio measurements. scirp.org

The measured isotope ratios are expressed in the delta (δ) notation, in parts per thousand (per mil, ‰), relative to an international standard. smu.ca For hydrogen, the standard is Vienna Standard Mean Ocean Water (VSMOW). The δ²H value is calculated as follows:

δ²H (‰) = [ ( (²H/¹H)​ₛₐₘₚₗₑ / (²H/¹H)​ᵥₛₘₒw ) - 1 ] * 1000

To ensure accuracy and inter-laboratory comparability, measurements are normalized using at least two well-characterized isotopic reference materials with δ²H values that bracket the expected value of the sample. caltech.edu

The precise measurement of the δ²H value allows for the accurate calculation of the deuterium abundance (in Atom %) in the Cinnamyl alcohol-d5 sample. This verification is essential to confirm the isotopic enrichment and ensure the compound's suitability for its intended applications, particularly when used as a standard for quantification in mass spectrometry-based assays.

Table 1: Representative IRMS Data for Different Production Batches of Cinnamyl alcohol-d5

This table shows hypothetical but typical results from an IRMS analysis of three different batches of synthesized Cinnamyl alcohol-d5, demonstrating the precision of the technique in quality control.

Batch NumberMeasured δ²H vs. VSMOW (‰)Standard Deviation (‰)Calculated Deuterium Abundance (Atom %)
CA-d5-001+1,560,000± 85098.1
CA-d5-002+1,545,000± 91097.9
CA-d5-003+1,568,000± 88098.2

Table 2: Correlation of δ²H Values with Isotopic Purity of Cinnamyl alcohol-d5

This table illustrates how the measured δ²H value directly relates to the calculated isotopic purity, a critical parameter for isotopically labeled standards.

Sample IDDescriptionMeasured δ²H vs. VSMOW (‰)Calculated Isotopic Purity (Atom % ²H)
Control-1Non-deuterated Cinnamyl alcohol-1200.014
Test-APartially deuterated intermediate+750,00051.5
Test-BHighly enriched Cinnamyl alcohol-d5+1,560,00098.1
Target SpecTarget specification for Cinnamyl alcohol-d5> +1,520,000> 97.5

Analytical Applications of Cinnamyl Alcohol D5 in Research

Application as an Internal Standard in Quantitative Analytical Methods

One of the primary applications of cinnamyl alcohol-d5 is its use as an internal standard in quantitative analysis. An internal standard is a substance that is added in a constant amount to samples, calibration standards, and quality control samples. It is chosen to be chemically similar to the analyte but distinguishable by the analytical instrument. The use of an internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response. researchgate.netnih.gov

Stable isotope-labeled compounds, such as cinnamyl alcohol-d5, are considered the gold standard for internal standards, particularly in mass spectrometry-based methods. chromatographyonline.com This is because they have nearly identical chemical and physical properties to the analyte of interest, including extraction efficiency, ionization efficiency, and chromatographic retention time. chromatographyonline.com This ensures that any variations affecting the analyte during the analytical process will similarly affect the internal standard, allowing for highly accurate and precise quantification.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and is often considered a definitive method for quantitative analysis. epa.gov In IDMS, a known amount of an isotopically enriched standard, such as cinnamyl alcohol-d5, is added to a sample containing the analyte of natural isotopic abundance (cinnamyl alcohol). epa.gov After allowing the standard and the analyte to equilibrate, the mixture is analyzed by mass spectrometry.

The mass spectrometer distinguishes between the deuterated standard and the non-deuterated analyte based on their mass-to-charge (m/z) ratio. The concentration of the analyte in the original sample can then be calculated from the measured ratio of the two isotopic forms and the known amount of the added standard. epa.gov This method effectively compensates for sample matrix effects and variations in instrument response, leading to highly accurate and reliable results. google.com

Cinnamyl alcohol-d5 is frequently used as an internal standard in conjunction with chromatographic separation techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These hyphenated techniques are essential for analyzing complex mixtures, such as those found in food, cosmetics, and biological samples. nih.govjfda-online.comnih.gov

GC-MS Analysis:

In GC-MS, volatile compounds are separated based on their boiling points and interactions with a stationary phase in a gas chromatograph before being detected by a mass spectrometer. epa.gov Cinnamyl alcohol-d5, being structurally similar to cinnamyl alcohol, co-elutes or elutes very closely with it. vulcanchem.com The mass spectrometer then differentiates between the two based on their distinct mass spectra. For instance, in the analysis of fragrance allergens in cosmetics, GC-MS is a commonly employed technique where a deuterated internal standard like cinnamyl alcohol-d5 would be crucial for accurate quantification. nih.govjfda-online.comjfda-online.com

LC-MS Analysis:

LC-MS is a versatile technique used for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS. sysrevpharm.org In LC-MS, compounds are separated by a liquid chromatograph and then introduced into the mass spectrometer. Cinnamyl alcohol-d5 serves as an excellent internal standard in LC-MS methods for the determination of cinnamyl alcohol in various matrices. vulcanchem.com For example, in studies investigating the metabolism of cinnamyl alcohol, LC-MS with a deuterated internal standard allows for the precise tracking and quantification of the parent compound and its metabolites. nih.govfrontiersin.org

Analytical TechniquePrincipleRole of Cinnamyl Alcohol-d5
Isotope Dilution Mass Spectrometry (IDMS) A known amount of isotopically labeled standard is added to the sample to determine the analyte concentration based on the altered isotope ratio. epa.govServes as the isotopically labeled standard for the accurate quantification of cinnamyl alcohol.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their physicochemical properties before mass analysis. thermofisher.comActs as an internal standard that co-elutes with cinnamyl alcohol, allowing for correction of analytical variability. vulcanchem.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in a liquid phase prior to mass analysis, suitable for a wide range of analytes. sysrevpharm.orgFunctions as an internal standard to ensure accurate quantification in complex matrices where cinnamyl alcohol is present. vulcanchem.comfrontiersin.org

Role in Method Development and Validation in Analytical Chemistry

The development and validation of analytical methods are critical steps to ensure that a method is suitable for its intended purpose. sysrevpharm.orgresearchgate.net Cinnamyl alcohol-d5 plays a significant role in this process, particularly for methods aimed at quantifying cinnamyl alcohol.

During method development, cinnamyl alcohol-d5 can be used to optimize various parameters, such as sample extraction efficiency, chromatographic separation, and mass spectrometric detection. researchgate.net By monitoring the recovery of the deuterated standard, analysts can fine-tune the procedure to achieve the best possible performance.

In method validation, cinnamyl alcohol-d5 is essential for assessing key parameters like accuracy, precision, linearity, and recovery. sysrevpharm.org For example, to determine the accuracy of a method, a sample with a known concentration of cinnamyl alcohol is spiked with cinnamyl alcohol-d5 and analyzed. The agreement between the measured and known concentrations indicates the accuracy of the method. Similarly, precision is evaluated by repeatedly analyzing a sample and observing the consistency of the results, which is greatly improved by the use of a deuterated internal standard.

Validation ParameterDescriptionRole of Cinnamyl Alcohol-d5
Accuracy The closeness of the measured value to the true value. sysrevpharm.orgHelps to provide a more accurate measurement by correcting for systematic errors.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. sysrevpharm.orgMinimizes the impact of random errors, leading to more precise results.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. sysrevpharm.orgUsed to establish a reliable calibration curve over a specific concentration range.
Recovery The efficiency of the extraction procedure.Allows for the accurate determination of the percentage of analyte recovered during sample preparation.

Mitigation of Matrix Effects and Analytical Interference via Isotopic Labeling

Matrix effects are a significant challenge in quantitative analysis, especially in complex samples like biological fluids, food extracts, and environmental samples. uio.nonih.gov These effects arise from the co-eluting components of the sample matrix that can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate results. chromatographyonline.comchromatographyonline.com

The use of a stable isotope-labeled internal standard like cinnamyl alcohol-d5 is the most effective way to mitigate matrix effects. chromatographyonline.comdrawellanalytical.com Because cinnamyl alcohol-d5 is chemically and physically almost identical to cinnamyl alcohol, it experiences the same ionization suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively canceled out. This ensures that the quantitative results are reliable and accurate, even in the presence of significant matrix interference. nih.gov

For instance, in the analysis of cinnamyl alcohol in a complex cosmetic formulation, various other ingredients can interfere with its ionization. By adding a known amount of cinnamyl alcohol-d5 at the beginning of the sample preparation process, any enhancement or suppression of the cinnamyl alcohol signal will be mirrored by the deuterated standard, allowing for an accurate determination of its concentration.

Mechanistic and Metabolic Investigations Employing Cinnamyl Alcohol D5

Isotope Tracing for Elucidating Biochemical Pathways in Non-Human Biological Systems

Isotope tracing with deuterated compounds is a powerful technique to follow the metabolic fate of molecules within living organisms and in vitro systems. By introducing a labeled compound, scientists can track its conversion into various metabolites, thereby mapping out biochemical pathways.

Lignin (B12514952), a complex polymer of aromatic compounds, is a major component of plant cell walls. nih.gov Its biosynthesis involves the polymerization of monolignols, including p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. nih.gov Cinnamyl alcohol is a precursor in this pathway. nih.govnih.gov The use of deuterium-labeled monolignols, such as Cinnamyl alcohol-d5, has been instrumental in understanding the intricate steps of lignin formation.

Studies have utilized deuterated coniferyl alcohol to investigate its incorporation into the lignin of various plants. acs.org For instance, feeding experiments with pentadeuterated coniferyl alcohol in angiosperms like Magnolia kobus and Eucalyptus camaldulensis revealed details about the conversion between different monolignol units. acs.org The detection of tetradeuterated lignin derivatives suggested that some of the labeled precursor was oxidized to the corresponding aldehyde, losing a deuterium (B1214612) atom, and then reduced back to the alcohol before polymerization. acs.org This highlights the dynamic nature of the biosynthetic pathway.

Furthermore, research on transgenic plants with modified lignin biosynthetic pathways often employs deuterated compounds to analyze the resulting changes in lignin composition. acs.org Techniques like Derivatization Followed by Reductive Cleavage (DFRC) combined with gas chromatography-mass spectrometry (GC-MS) are used to quantify the incorporation of labeled and unlabeled monolignols. acs.orgglbrc.org The use of deuterated internal standards in these analyses enhances the accuracy and sensitivity of quantification. glbrc.orgoup.com

Plant SpeciesDeuterated Compound FedKey Finding
Magnolia kobusPentadeutero[9-D₂, 3-OCD₃]coniferyl alcoholDemonstrated the conversion of coniferyl alcohol to syringyl lignin units. acs.org
Eucalyptus camaldulensisPentadeutero[9-D₂, 3-OCD₃]coniferyl alcoholShowed greater incorporation of coniferyl alcohol into guaiacyl lignin units compared to syringyl units. acs.org
Medicago truncatulaNot specifiedMutants with altered cinnamyl alcohol dehydrogenase (CAD) activity incorporate cinnamaldehydes into lignin. pnas.org
Arabidopsis thalianaNot specifiedDouble mutants for CAD-C and CAD-D showed a significant reduction in lignin content and altered composition. nih.gov

In vitro enzymatic systems provide a controlled environment to study the specific transformations catalyzed by individual enzymes. Cinnamyl alcohol-d5 can be used as a substrate to investigate the activity and specificity of enzymes involved in its metabolism, such as alcohol dehydrogenases (ADHs). oup.comnih.gov

For example, yeast alcohol dehydrogenase has been shown to selectively reduce cinnamaldehyde (B126680) to cinnamyl alcohol in a process involving cofactor recycling. nih.gov While this study did not use a deuterated substrate, similar systems could employ Cinnamyl alcohol-d5 to probe the reverse reaction—the oxidation of the alcohol to the aldehyde. This would allow for detailed kinetic analysis and investigation of isotope effects, providing deeper insights into the enzyme's mechanism.

Engineered enzymes are also studied using these methods. For instance, a monolignol 4-O-methyltransferase was created through protein engineering to methylate monolignols at a position not typically modified by native plant enzymes. bnl.gov The activity of such engineered enzymes with deuterated substrates like Cinnamyl alcohol-d5 could be analyzed to understand how the isotopic substitution affects substrate binding and catalysis.

The metabolic fate of cinnamyl alcohol and its derivatives has been investigated in microorganisms and animal models. In rats, orally administered [3-¹⁴C-d₅]-cinnamyl alcohol was rapidly absorbed and largely excreted in the urine within 24 hours. inchem.org The major metabolic pathway involves oxidation to cinnamic acid, which is then further metabolized. inchem.orgmdpi.com This demonstrates the utility of combined isotopic labeling (radioisotope and stable isotope) to trace distribution and metabolism.

In microorganisms, cinnamyl alcohol can be transformed into various products. For instance, callus cultures of the plant Rhodiola rosea can convert exogenously supplied cinnamyl alcohol into its glycosides, rosin (B192284) and rosavin. researchgate.net Using Cinnamyl alcohol-d5 in such cultures would definitively confirm the precursor-product relationship and allow for precise quantification of the biotransformation efficiency.

Kinetic Isotope Effects (KIE) in Chemical and Enzymatic Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.eduopenochem.org Measuring KIEs is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.

A primary deuterium KIE (kH/kD > 1) is observed when a bond to a deuterium atom is broken during the rate-limiting step. princeton.eduopenochem.org The magnitude of the primary KIE can provide information about the geometry of the transition state. For the oxidation of alcohols, a large primary KIE is indicative of a mechanism where the transfer of a hydride ion from the alcohol to an acceptor molecule is the rate-determining step. csic.escas.cz

For instance, the oxidation of cinnamyl alcohol by quinolinium fluorochromate exhibits a large primary KIE, suggesting a concerted, two-electron hydride transfer mechanism. cas.cz In enzymatic reactions, studies on aryl-alcohol oxidase with deuterated substrates have revealed a synchronous mechanism for the oxidation of unsaturated alcohols, where hydride transfer from the substrate and proton abstraction from the hydroxyl group occur simultaneously. csic.es

Secondary deuterium KIEs occur when the deuterium substitution is at a position not directly involved in bond breaking in the rate-determining step. princeton.eduopenochem.org These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the labeled position during the reaction.

ReactionType of KIEkH/kDMechanistic Implication
Oxidation of cinnamyl alcohol by quinolinium fluorochromatePrimary> 10Concerted, two-electron hydride transfer mechanism. cas.cz
Aryl-alcohol oxidase with α-bideuterated substratesPrimary~9 (pre-steady state)Hydride transfer is rate-limiting in the enzyme's reductive half-reaction. csic.es
Yeast alcohol dehydrogenase catalyzed oxidation of ethanolPrimary~2.19The chemical step of hydride transfer is not fully rate-limiting. researchgate.net
BsADH catalyzed oxidation of benzyl (B1604629) alcoholEnzyme KIE1.42 ± 0.11 (at 20°C)Coupling of protein motion with the chemical step is significant. nih.gov

KIE studies are crucial for identifying the rate-limiting steps in multi-step enzymatic reactions. researchgate.net In the biotransformation of cinnamyl alcohol, enzymes like cinnamyl alcohol dehydrogenase (CAD) catalyze its reversible oxidation to cinnamaldehyde. oup.commdpi.com

By measuring the KIE for the oxidation of Cinnamyl alcohol-d5, researchers can determine if the hydride transfer step is the slowest step in the catalytic cycle. A small KIE (close to 1) might suggest that other steps, such as substrate binding or product release, are rate-limiting. researchgate.net For example, in the reduction of cinnamaldehyde by xylose reductase, a small primary deuterium KIE indicated that steps other than the hydride transfer are kinetically significant. researchgate.net

Furthermore, the temperature dependence of KIEs can provide insights into the role of protein dynamics and quantum mechanical tunneling in enzyme catalysis. nih.govnih.gov For example, studies with alcohol dehydrogenase from Geobacillus stearothermophilus (BsADH) using various alcohol substrates, including cinnamyl alcohol, have shown that the extent of dynamic coupling between the protein and the reaction is substrate-dependent. nih.gov Such detailed mechanistic information is essential for understanding enzyme function and for engineering enzymes with improved or novel properties.

Mechanistic Probes for Non-Enzymatic Reaction Pathways Involving Cinnamyl Alcohol

The use of specifically labeled organic compounds is a cornerstone in the study of organic reaction mechanisms. cdnsciencepub.com Deuterium-labeled compounds, such as Cinnamyl alcohol-d5, are particularly valuable for two primary reasons: they allow for the investigation of kinetic isotope effects (KIEs) and simplify proton nuclear magnetic resonance (NMR) spectra. cdnsciencepub.com By replacing hydrogen atoms with deuterium at specific positions, chemists can trace the fate of these atoms through a reaction sequence and gain profound insights into the transition states and rate-determining steps of non-enzymatic pathways.

One of the most extensively studied non-enzymatic reactions involving cinnamyl alcohol is its oxidation to cinnamaldehyde and other derivatives. The insights gained from using deuterated cinnamyl alcohol are critical for understanding the subtle differences between various oxidation protocols. Research comparing several common oxidants has revealed significant dissimilarities in their reaction mechanisms, as evidenced by kinetic isotope effect studies. researchgate.netrsc.org

A key principle in these investigations is the kinetic isotope effect (KIE), which is a change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. chem-station.comepfl.ch A primary KIE is observed when the bond to the isotopically labeled atom is being broken in the rate-determining step of the reaction. epfl.ch For C-H bond cleavage, this effect (kH/kD) is typically greater than 1, indicating that the reaction proceeds more slowly with the heavier deuterium isotope due to the higher vibrational energy of the C-H bond compared to the C-D bond. nih.gov

Detailed studies on the oxidation of cinnamyl alcohol with various non-enzymatic reagents have demonstrated the power of this approach. For instance, the oxidation using manganese dioxide (MnO₂) exhibits a significant ¹³C kinetic isotope effect. rsc.org This large KIE indicates that the C-H bond cleavage at the alcohol's carbinol carbon is irreversible and occurs during the rate-determining step, proceeding through a high-energy transition state. rsc.org

In contrast, other common oxidation methods show different mechanistic features. The ¹³C KIEs observed in Swern and Dess-Martin oxidations of cinnamyl alcohol are notably lower. rsc.org This suggests that for these reactions, the intramolecular C-H bond cleavage is not the rate-limiting step, or at least not to the same extent as in the MnO₂ oxidation. rsc.org Another reagent, sodium ruthenate, has also been used to oxidize specifically deuterated cinnamyl alcohols to form the corresponding deuterated trans-cinnamic acids, providing a pathway for mechanistic study and the synthesis of labeled downstream products. cdnsciencepub.com

The following table summarizes the comparative findings from oxidation studies of cinnamyl alcohol, highlighting how isotopic labeling helps to elucidate the rate-limiting steps.

Oxidizing AgentRelative KIE / Deuterium RetentionMechanistic Implication
**Manganese Dioxide (MnO₂) **HighC–H bond cleavage is irreversible and rate-determining. rsc.org
Pyridinium Dichromate (PDC) ModerateC–H bond cleavage has a significant role in the rate of reaction. rsc.org
Dess-Martin Periodinane LowIntramolecular C–H bond cleavage is not the primary rate-limiting step. rsc.org
Swern Oxidation (DMSO/(COCl)₂/Et₃N) LowIntramolecular C–H bond cleavage is not the primary rate-limiting step. rsc.org
TEMPO LowC–H bond cleavage is not the primary rate-limiting step. rsc.org
SO₃–Pyridine/DMSO Very LowC–H bond cleavage is significantly less involved in the rate-determining step compared to other oxidants. rsc.org

These findings underscore the utility of Cinnamyl alcohol-d5 as a precise mechanistic probe. By observing the differential kinetic effects upon isotopic substitution, researchers can effectively distinguish between competing reaction pathways and characterize the transition states of fundamental organic reactions. This knowledge is crucial for the rational design of selective and efficient synthetic methods. rsc.orgchem-station.com

Future Research Directions and Emerging Methodologies

Development of Novel and More Efficient Deuteration Strategies

The synthesis of deuterated molecules is evolving beyond traditional methods. Current research focuses on creating more selective, efficient, and environmentally sustainable strategies for deuterium (B1214612) incorporation. For a molecule like cinnamyl alcohol, which contains multiple potential labeling sites (the aromatic ring, the vinyl group, and the alcohol group), site-selective deuteration is a key objective.

Novel approaches are being explored to overcome the limitations of conventional methods, which can be costly and complex. bionauts.jp Recent advancements include:

Transition Metal-Catalyzed C-H Activation : This powerful technique allows for the direct replacement of hydrogen atoms with deuterium at specific positions on a molecule. researchgate.net Catalysts based on iridium, ruthenium, and palladium have shown significant promise for hydrogen isotope exchange (HIE) reactions. researchgate.netnih.gov These methods offer the potential for late-stage deuteration, where deuterium is introduced at the end of a synthetic sequence, which is often more efficient. researchgate.net

Photochemical Deuteration : Utilizing visible light to promote deuteration reactions represents a green and mild alternative to traditional methods. rsc.org This approach is still in its early stages but holds potential for developing novel transformations under gentle reaction conditions. rsc.org

Flow Synthesis Systems : Continuous flow reactors offer significant advantages for deuteration, including improved safety, scalability, and reaction control. bionauts.jp A recently developed flow system uses heavy water (D₂O) as the deuterium source and operates at room temperature and ambient pressure, avoiding the need for high-pressure deuterium gas. bionauts.jp

Biocatalysis : The use of enzymes for deuteration is an emerging area. While not yet widely applied for compounds like cinnamyl alcohol, biocatalysis could offer unparalleled selectivity and environmentally friendly conditions. Research into engineered enzymes could pave the way for highly specific deuteration patterns. nih.govallfordrugs.com

One established method for producing a specifically deuterated version of cinnamyl alcohol involves the reduction of ethyl phenylpropiolate using lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net This reaction yields trans-3-phenyl-2-propen-1-ol-1,1,2-d3, demonstrating a precise method for deuterium placement. researchgate.net

Comparison of Deuteration Strategies

StrategyPrimary AdvantageDeuterium SourceKey Challenges
Classical ReductionEstablished methodologyDeuterated reagents (e.g., LiAlD₄)Stoichiometric reagent use, cost
Metal-Catalyzed HIEHigh selectivity, late-stage functionalizationD₂ gas, D₂OCatalyst cost and optimization
Photochemical MethodsMild conditions, green chemistryD₂O, deuterated solventsLimited scope, early stage of development
Flow SynthesisScalability, safety, automationD₂OInitial equipment setup, catalyst development

Integration of Deuterated Probes with Advanced Multi-Omics Approaches

The fields of proteomics, metabolomics, and other "omics" disciplines rely on accurately quantifying thousands of molecules in complex biological samples. Deuterated compounds like Cinnamyl alcohol-d5 are invaluable tools in these analyses, primarily serving as internal standards for mass spectrometry (MS). clearsynth.comcore.ac.uk

In quantitative proteomics, stable isotope labeling is a cornerstone for comparing protein expression levels between different samples. nih.gov While methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) involve metabolic incorporation of heavy amino acids, deuterated molecules can be used in downstream applications. core.ac.uknih.govwashington.edu For instance, in targeted proteomics, a synthetic peptide labeled with stable isotopes is spiked into a sample to act as an internal standard for the absolute quantification of a specific target peptide. washington.edu

The integration of Cinnamyl alcohol-d5 and similar probes is advancing in several ways:

Metabolic Tracing : Deuterated compounds can be used as tracers to follow the metabolic fate of a molecule within a biological system. By introducing deuterated cinnamyl alcohol to cells or organisms, researchers can track its conversion into various metabolites using mass spectrometry, providing insights into metabolic pathways. clearsynth.com

Quantitative Metabolomics : As an internal standard, Cinnamyl alcohol-d5 is chemically identical to its unlabeled counterpart but distinguishable by mass. scispace.com When added to a sample at a known concentration, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. texilajournal.com This allows it to compensate for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the native (unlabeled) cinnamyl alcohol. clearsynth.comtexilajournal.com

Multi-Omics Data Correlation : In systems biology, data from proteomics, metabolomics, and transcriptomics are integrated to build a comprehensive picture of cellular processes. The precise quantitative data obtained using deuterated standards in metabolomics and proteomics is crucial for building accurate models. For example, quantifying changes in a metabolite (using Cinnamyl alcohol-d5) and its related enzyme (using an isotopically labeled peptide standard) can reveal regulatory points in a pathway. core.ac.uk

Expansion into Novel Analytical Applications beyond Current Practices

The primary role of deuterated compounds is as internal standards for quantitative analysis by mass spectrometry. wisdomlib.orgnih.gov This application is critical in diverse fields, from pharmaceutical research to environmental monitoring. clearsynth.com However, the unique properties of stable isotope-labeled compounds open the door to novel applications beyond simple quantification.

Future directions for the application of Cinnamyl alcohol-d5 could include:

Method Validation and Quality Control : Deuterated standards are essential for validating the robustness and reliability of new analytical procedures. clearsynth.com They can be used to rigorously test for matrix effects, which occur when other components in a complex sample interfere with the analysis of the target compound. texilajournal.com

Pharmacokinetic (PK) Studies : In drug discovery, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical. nih.gov While deuteration can be used to alter a drug's metabolic profile, deuterated analogs also serve as tracers in PK studies. marketersmedia.comnih.gov A deuterated version of a drug or metabolite can be administered alongside the non-deuterated form to precisely track its behavior in the body.

Advanced Imaging Techniques : Mass spectrometry imaging (MSI) is a technique that maps the spatial distribution of molecules in tissues. The use of deuterated standards in MSI could improve the quantitative accuracy of these images, allowing researchers to determine not just where a compound is, but how much is present in a specific region.

The benefit of using a stable isotopically labeled (SIL) internal standard is its ability to co-elute with the analyte and exhibit similar behavior during ionization, thus correcting for measurement errors like ion suppression or enhancement. scispace.comtexilajournal.com This property ensures that the quantitative data obtained is highly reproducible and accurate. nih.gov

Addressing Challenges in Isotopic Purity and Scalability of Deuterated Cinnamyl Alcohol Synthesis

Despite the growing demand for deuterated compounds, their synthesis presents significant challenges, particularly concerning isotopic purity and scalability. marketersmedia.comnih.gov

Isotopic Purity : For use as an internal standard, a deuterated compound must have very high isotopic purity, meaning a very high percentage of the molecules contain the desired number of deuterium atoms. marketersmedia.com Low isotopic purity can interfere with the quantification of the unlabeled analyte. Achieving high levels of deuterium incorporation (often ≥98%) can be difficult, as "isotopic scrambling" or incomplete reactions can lead to a mixture of partially deuterated products. marketersmedia.com The synthesis must be carefully designed to ensure site-specific and complete labeling. researchgate.net

Scalability : Many deuteration methods that work well on a small laboratory scale are difficult or expensive to scale up for industrial production. nih.gov Reagents like lithium aluminum deuteride are costly, and processes involving high-pressure deuterium gas require specialized equipment. nih.gov The development of scalable, cost-effective, and safe synthesis routes is a major focus of current research. bionauts.jp

Cost : The high cost of deuterium sources (like D₂O and D₂ gas) and specialized catalysts and reagents makes deuterated compounds significantly more expensive than their unlabeled counterparts. bionauts.jpscispace.com Research into more efficient catalytic systems that use cheaper deuterium sources like D₂O is crucial for making these compounds more accessible. bionauts.jpnih.gov

Overcoming these hurdles is essential for expanding the use of Cinnamyl alcohol-d5 and other deuterated standards from specialized research applications to routine analytical testing. marketersmedia.com

Q & A

Q. What is the role of cinnamyl alcohol dehydrogenase (CAD) in lignin biosynthesis, and how can its activity be quantified in vitro?

CAD catalyzes the final step in monolignol biosynthesis, converting cinnamyl aldehydes to alcohols using NADPH as a cofactor . To quantify activity, researchers should:

  • Conduct enzyme assays under optimal pH (5.2–6.2 for reduction, 8.0–9.5 for oxidation) and temperature (e.g., 50°C for BdCAD enzymes) .
  • Measure kinetic parameters (Km, kcat) using substrates like coniferyl aldehyde. For example, BdCAD5 exhibits higher catalytic efficiency (kcat/Km = 1.2 × 10³ M⁻¹s⁻¹) compared to BdCAD3 (2.4 × 10² M⁻¹s⁻¹) .

Q. How can researchers ensure accurate quantification of cinnamyl alcohol and its metabolites in tissue distribution studies?

A validated GC-MS method is recommended:

  • Use selected ion monitoring (m/z 131, 105, 92) for specificity .
  • Calibrate over ranges of 20–2000 ng/mL (cinnamaldehyde) and 20–4000 ng/mL (cinnamyl alcohol) with recovery rates of 86.8–107.5% and intraday/interday RSD < 11.3% .
  • Account for interconversion between cinnamyl alcohol and aldehyde to avoid data misinterpretation .

Advanced Research Questions

Q. How do contradictory findings in CAD homolog activity affect hypotheses about lignin biosynthesis redundancy?

Discrepancies arise from misannotated CAD homologs with divergent catalytic efficiencies. For example:

  • In Arabidopsis, only AtCAD4/5 show high activity, while others (e.g., AtCAD2/3/7/8) exhibit 10–270-fold lower kcat values .
  • Phylogenetic analysis can differentiate bona fide CADs (e.g., BdCAD5 clusters with ZmCAD2/OsCAD2) from non-canonical isoforms (e.g., BdCAD3 aligns with sinapyl alcohol dehydrogenases) .
  • Functional redundancy is confirmed via knockout mutants (e.g., AtCAD5 disruption minimally affects lignin content), suggesting compensatory mechanisms .

Q. What methodologies optimize selectivity in catalytic oxidation of cinnamyl alcohol to cinnamaldehyde?

Bimetallic catalysts on reducible supports enhance selectivity:

  • Au-Pd/α-MoO3 achieves >95% selectivity via oxygen vacancies stabilizing nanoparticles (4.62 ± 0.15 nm) and activating O₂ .
  • Avoid hydrogenation/hydrogenolysis side reactions (e.g., 3-phenyl-1-propanol formation) by tuning reaction conditions (e.g., solvent-free systems, 50–100°C) .
  • Monitor pathways using FTIR and XPS to confirm active-site interactions .

Q. How can isotopic labeling (e.g., cinnamyl alcohol-d5) improve metabolic flux analysis in lignin studies?

  • Use deuterated tracers to track monolignol incorporation into lignin via LC-MS or NMR.
  • Compare isotopic enrichment in wild-type vs. CAD knockout mutants to quantify enzyme-specific contributions .
  • Validate methods against non-deuterated controls to rule out kinetic isotope effects .

Key Methodological Recommendations

  • For Genetic Studies : Combine RT-qPCR (e.g., 2−ΔΔCT method) with phylogenetic analysis to validate CAD isoform roles .
  • For Synthetic Biology : Engineer E. coli with benzyl alcohol acyltransferases to produce cinnamyl acetate (yield: 166.9 ± 6.6 mg/L) .
  • For Catalysis : Prioritize reducible supports (e.g., α-MoO3) over traditional oxides to enhance oxygen activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.